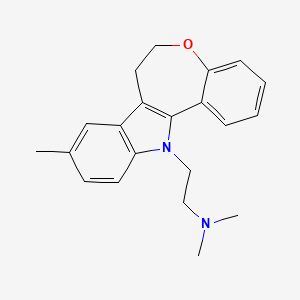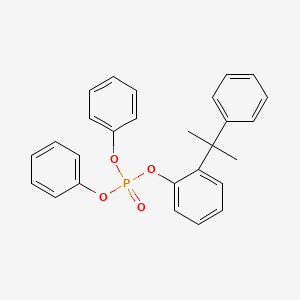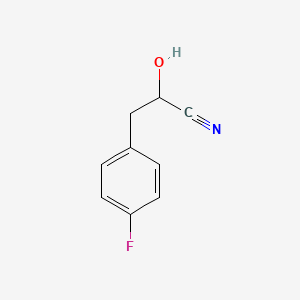
4-Fluorophenyl lactonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluorophenyl lactonitrile, also known as 3-(4-Fluorophenyl)-2-hydroxypropanenitrile, is an organic compound with the molecular formula C9H8FNO and a molecular weight of 165.16 g/mol . This compound is characterized by the presence of a fluorine atom attached to a phenyl ring, a hydroxyl group, and a nitrile group. It is commonly used as a catalyst in various chemical reactions, particularly in the synthesis of 4-methoxybenzaldehyde .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorophenyl lactonitrile typically involves the reaction of 4-fluorobenzaldehyde with cyanide ions in the presence of a base. The reaction proceeds through the formation of an intermediate cyanohydrin, which is then converted to the desired lactonitrile compound. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from -65°C to room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through methods such as preparative thin-layer chromatography or recrystallization to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluorophenyl lactonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-fluorophenylacetic acid.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 4-Fluorophenylacetic acid.
Reduction: 4-Fluorophenylamine.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Fluorophenyl lactonitrile has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Fluorophenyl lactonitrile involves its role as a catalyst in various chemical reactions. The compound’s molecular structure allows it to interact with specific enzymes or substrates, facilitating the formation of desired products. For example, in the synthesis of 4-methoxybenzaldehyde, this compound is immobilized and covalently linked to an enzyme, which acts as a stationary phase for the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluorophenylacetonitrile: Similar in structure but lacks the hydroxyl group present in 4-Fluorophenyl lactonitrile.
4-Fluorobenzyl cyanide: Another related compound with a similar phenyl ring and nitrile group but different substituents.
Uniqueness
This compound is unique due to its combination of a fluorine atom, hydroxyl group, and nitrile group, which imparts distinct chemical properties and reactivity. This combination makes it particularly useful as a catalyst in specific organic synthesis reactions, offering high enantioselectivity and efficiency .
Propriétés
Formule moléculaire |
C9H8FNO |
|---|---|
Poids moléculaire |
165.16 g/mol |
Nom IUPAC |
3-(4-fluorophenyl)-2-hydroxypropanenitrile |
InChI |
InChI=1S/C9H8FNO/c10-8-3-1-7(2-4-8)5-9(12)6-11/h1-4,9,12H,5H2 |
Clé InChI |
PVXAEOUWHYBZCD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC(C#N)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-N-[2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide](/img/structure/B13822831.png)
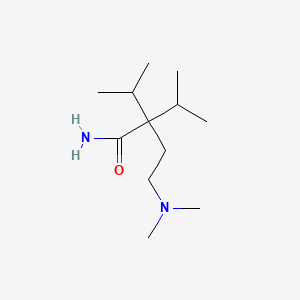
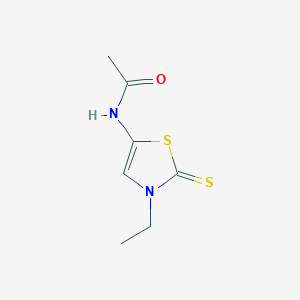

![(8S,10S,11S,13S,14S,16S,17R)-17-acetyl-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13822839.png)
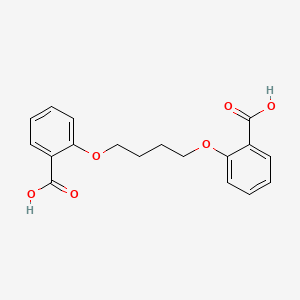
![3,4,5-trimethoxy-N-{[4-(piperidin-1-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B13822848.png)
![N'-{(1E)-1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-1,3-benzodioxole-5-carbohydrazide](/img/structure/B13822850.png)

![(4E)-2-(3-chlorophenyl)-5-methyl-4-[(pyridin-2-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13822862.png)

